molecular formula C29H24N4O2S B11127801 (2Z)-2-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11127801
M. Wt: 492.6 g/mol
InChI Key: UKSMSPOERKFDJT-ITYLOYPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: is a complex organic compound with a fascinating structure. Let’s break it down:

  • The core structure consists of a thiazolo[3,2-a]benzimidazole scaffold, which combines a benzimidazole ring with a thiazole ring.
  • Attached to this core is a pyrazole moiety, specifically at the 4-position.
  • The compound also features a butoxyphenyl group and a phenyl group, both connected to the pyrazole ring.
  • The (2Z) designation indicates the geometry of the double bond in the methylidene group.

Chemical Reactions Analysis

The compound likely undergoes various chemical reactions due to its functional groups. Here are some possibilities:

    Oxidation: The phenyl and pyrazole rings could be oxidized under appropriate conditions.

    Reduction: Reduction of the double bond in the methylidene group could yield a saturated derivative.

    Substitution: The butoxyphenyl group may participate in substitution reactions.

    Cyclization: Intramolecular cyclization reactions could occur, especially involving the thiazole and benzimidazole moieties.

Common reagents and conditions would depend on the specific reaction type. Major products would vary accordingly.

Scientific Research Applications

    Chemistry: Researchers may explore its reactivity, stability, and novel reactions.

    Biology: Investigations into its biological activity, such as enzyme inhibition or receptor binding.

    Medicine: It could serve as a lead compound for drug development, targeting specific diseases.

    Industry: Applications in materials science, catalysis, or organic electronics.

Mechanism of Action

Understanding the compound’s mechanism of action requires further research. Potential molecular targets and pathways remain speculative without experimental data. computational studies and in vitro assays could shed light on its interactions with cellular components.

Comparison with Similar Compounds

While direct comparisons are challenging due to the compound’s uniqueness, we can explore related structures:

    Thiazolo-benzimidazoles: Investigate other thiazolo[3,2-a]benzimidazoles.

    Pyrazole derivatives: Compare with pyrazole-containing compounds.

    Benzimidazole analogs: Explore benzimidazole-based molecules.

Remember that this compound’s novelty lies in its specific combination of structural elements. Further research will reveal its full potential and distinctiveness.

Properties

Molecular Formula

C29H24N4O2S

Molecular Weight

492.6 g/mol

IUPAC Name

(2Z)-2-[[3-(3-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C29H24N4O2S/c1-2-3-16-35-23-13-9-10-20(17-23)27-21(19-32(31-27)22-11-5-4-6-12-22)18-26-28(34)33-25-15-8-7-14-24(25)30-29(33)36-26/h4-15,17-19H,2-3,16H2,1H3/b26-18-

InChI Key

UKSMSPOERKFDJT-ITYLOYPMSA-N

Isomeric SMILES

CCCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.